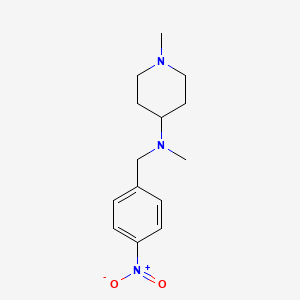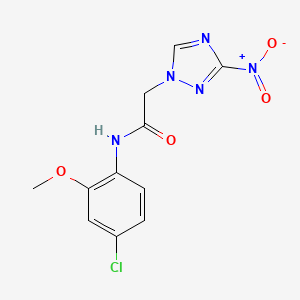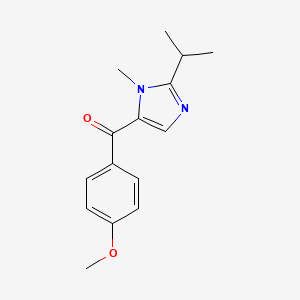
N-(2-methyl-8-quinolinyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-8-quinolinyl)-2-furamide, commonly known as MQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MQ is a heterocyclic compound that is characterized by its unique chemical structure, which contains both a quinoline and furan ring. The compound has been shown to possess a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory properties.
作用机制
The exact mechanism of action of MQ is not fully understood, but it is believed to involve the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. Additionally, MQ has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Furthermore, MQ has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
MQ has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of the malaria parasite, which is responsible for the symptoms of malaria. Additionally, MQ has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Furthermore, MQ has been shown to reduce inflammation in animal models of inflammatory diseases, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using MQ in lab experiments is its ability to inhibit the growth of the malaria parasite, which makes it a valuable tool for studying the biology of the parasite. Additionally, MQ has been shown to possess a range of other biological activities, which makes it a versatile compound for studying various disease processes. However, one of the main limitations of using MQ in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on MQ. One area of interest is the development of new synthetic methods for producing MQ, which may lead to more efficient and cost-effective production of the compound. Additionally, there is interest in exploring the potential of MQ as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Furthermore, there is interest in exploring the potential of MQ as a drug delivery system, which may enhance the efficacy of other drugs. Overall, the potential therapeutic applications of MQ make it a promising compound for future research.
合成方法
The synthesis of MQ involves the reaction of 2-methyl-8-quinolinecarboxylic acid with furfurylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure MQ. The synthesis of MQ is a relatively straightforward process that can be easily scaled up for industrial production.
科学研究应用
MQ has been extensively studied for its potential therapeutic applications. The compound has been shown to possess antimalarial activity, with studies demonstrating its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. Additionally, MQ has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Furthermore, MQ has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
N-(2-methylquinolin-8-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-11-4-2-5-12(14(11)16-10)17-15(18)13-6-3-9-19-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWIZXSZQSUDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-8-yl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5689774.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5689781.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5689787.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5689793.png)


![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)